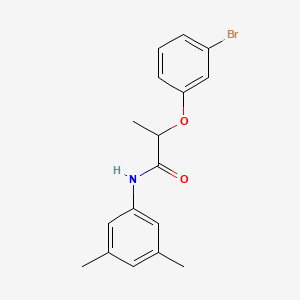

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide

Description

2-(3-Bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is a synthetic propanamide derivative featuring a 3-bromophenoxy moiety at the second carbon of the propane chain and an N-linked 3,5-dimethylphenyl group. The 3,5-dimethylphenyl substituent is a recurring motif in bioactive molecules, often contributing to enhanced lipophilicity and target binding due to steric and electronic effects . The 3-bromophenoxy group, an electron-withdrawing substituent, may influence electronic properties and metabolic stability, as seen in related brominated compounds (e.g., radiotherapy sensitizers and PET inhibitors) .

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-11-7-12(2)9-15(8-11)19-17(20)13(3)21-16-6-4-5-14(18)10-16/h4-10,13H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMVAPIBXHTMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

Etherification: 3-bromophenol is then reacted with an appropriate alkyl halide to form 3-bromophenoxyalkane.

Amidation: The final step involves the reaction of 3-bromophenoxyalkane with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting the impact of substituent variations on biological activity, synthesis, and physicochemical characteristics:

*Yield estimated based on similar brominated analogs (e.g., 17b: 59.3%) .

Key Observations:

Substituent Effects on Activity :

- Electron-Withdrawing Groups (EWGs) : Bromine (17b) and trifluoromethyl (4h) substituents enhance activity by increasing electrophilicity and lipophilicity, facilitating target interactions .

- Electron-Donating Groups (EDGs) : Methoxy (27) and methyl (2) groups improve solubility and bioavailability but may reduce binding affinity compared to EWGs .

Structural Geometry :

- Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) promote optimal steric alignment in crystal structures, as seen in trichloro-acetamide derivatives . This alignment may enhance stability and crystallization of the target compound.

Synthetic Challenges :

- Brominated analogs (e.g., 17b) exhibit moderate yields (~59%), likely due to steric hindrance or reactivity of bromine . The target compound’s synthesis may face similar challenges.

Biological Performance: Compounds with 3,5-dimethylphenyl groups (e.g., PET inhibitors in ) show IC₅₀ values ~10 µM, suggesting that the target compound’s dimethylphenyl moiety could confer similar potency in photosynthesis inhibition .

Biological Activity

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenoxy group and a dimethylphenyl moiety, which may influence its biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds, enhancing affinity and specificity towards target sites.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of 3-Bromophenol : Achieved through bromination of phenol.

- Etherification : Reaction with an alkyl halide to produce 3-bromophenoxyalkane.

- Amidation : Coupling with 3,5-dimethylaniline using a coupling agent like EDCI to yield the final product.

Anticancer Studies

A significant study evaluated the anticancer effects of various derivatives similar to this compound against HepG2 liver cancer cells. The results indicated that compounds with electron-donating groups exhibited enhanced anti-proliferative activity. For instance, compounds with methyl substitutions showed IC50 values indicating strong cytotoxic effects .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 20.000 | Moderate |

| 6e | 28.399 | Low |

This structure-activity relationship (SAR) study suggests that the presence of specific substituents significantly influences anticancer potency.

Antimicrobial Activity

In addition to anticancer properties, studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness is often correlated with the presence of electron-withdrawing or donating groups on the phenyl rings .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Antiplasmodial Activity : A series of sulfonamide derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, revealing promising results that could parallel those observed for this compound .

- Evaluation Against Drug-Resistant Strains : Research on thiazole derivatives has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar structural frameworks could be explored for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.